molecular formula C9H11ClN2O B11900841 6-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride

6-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride

Cat. No.: B11900841
M. Wt: 198.65 g/mol
InChI Key: QMNRBLZLNMIOJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride (CAS 22246-13-5) is a bicyclic compound with the molecular formula C₉H₁₀N₂O·HCl and a molecular weight of 198.65 g/mol (free base: 162.19 g/mol). Its structure comprises a 3,4-dihydroquinolin-2(1H)-one core substituted with an amino group at the C6 position (Figure 1A) . The compound is typically stored under inert, light-protected conditions due to its sensitivity to environmental degradation . Its hydrochloride salt form enhances solubility in polar solvents, a critical factor for pharmaceutical applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

6-amino-3,4-dihydro-1H-quinolin-2-one;hydrochloride

InChI

InChI=1S/C9H10N2O.ClH/c10-7-2-3-8-6(5-7)1-4-9(12)11-8;/h2-3,5H,1,4,10H2,(H,11,12);1H

InChI Key

QMNRBLZLNMIOJK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)N.Cl

Origin of Product

United States

Preparation Methods

Temperature and Solvent Effects

Optimal reduction occurs at reflux temperatures (78–85°C) in ethanol-water mixtures (2:1 v/v), balancing reaction rate and byproduct formation. Polar aprotic solvents like DMF decrease yields by promoting side reactions.

Catalytic System Tuning

For catalytic hydrogenation, 5% Pd/C loading maximizes nitro group reduction while minimizing dehalogenation side reactions. Additives like triethylamine (1 eq.) improve catalyst longevity by neutralizing acidic byproducts.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Continuous Flow Nitration : Reduces thermal runaway risks by maintaining tight temperature control (5±2°C).

  • Reagent Recovery : Ethanol is distilled and reused, lowering production costs by 15–20%.

  • Crystallization Optimization : Acetone-water mixtures (3:1 v/v) yield high-purity hydrochloride salt (99.8% by HPLC) with minimal residual solvents.

Analytical Characterization

Critical quality control parameters include:

ParameterMethodSpecification
Identity¹H NMRδ 6.7–7.1 (aromatic H)
PurityHPLC-UV≥99.5%
Chloride ContentArgentometry16.8–17.2%

Mass spectrometry confirms the molecular ion peak at m/z 163.17 ([M-Cl]⁺) .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinolinone derivatives with varying degrees of oxidation.

    Reduction: Dihydroquinolinone derivatives.

    Substitution: Alkylated or acylated quinolinone derivatives.

Scientific Research Applications

6-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.

    Receptor Binding: Binding to specific receptors to modulate cellular signaling pathways.

    DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of 3,4-dihydroquinolin-2(1H)-one derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Substituents/Modifications Key Properties/Activities References
6-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride C6: -NH₂; N1: H (hydrochloride salt) Improved solubility; foundational scaffold
CHNQD-00603 C3: -OCH₃; C4: -OH; 4-phenyl core Osteogenic differentiation (↑ Runx2, ALP)
Carteolol Hydrochloride C5: -O-(2-hydroxy-3-tert-butylaminopropoxy) Non-selective β-blocker; antihypertensive
6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one N1: -CH₃; C6: -NH₂ Altered lipophilicity vs. parent compound
(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride C1: -OH; C3: -NH₂ (S-configuration) Stereospecific CNS modulation
4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride C4: -CH₂NH₂; C7: -OCH₃ Enhanced blood-brain barrier penetration

Biological Activity

6-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential applications in treating infections and cancer, as well as its antioxidant properties. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

The molecular formula of 6-amino-3,4-dihydroquinolin-2(1H)-one is C9H10N2OC_9H_{10}N_2O with a molecular weight of approximately 162.19 g/mol. Its structure features an amino group at the 6-position and a carbonyl group at the 2-position, which contribute to its reactivity and biological activity .

Antimicrobial Activity

Research indicates that 6-amino-3,4-dihydroquinolin-2(1H)-one exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent. However, the specific mechanisms of action remain to be fully elucidated.

Antioxidant Properties

The compound also displays potential antioxidant activity, which may protect cells from damage caused by free radicals. This property is particularly relevant in the context of diseases where oxidative stress plays a critical role.

Antitumor Activity

Several studies have highlighted the antitumor potential of 6-amino-3,4-dihydroquinolin-2(1H)-one. For instance, it has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's structural characteristics allow it to interact with biological targets involved in tumor growth .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Demonstrated inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. Further research is needed to confirm efficacy against specific pathogens.
Antioxidant Study Showed that the compound could scavenge free radicals effectively, suggesting potential therapeutic implications in oxidative stress-related disorders.
Antitumor Investigation Found that 6-amino-3,4-dihydroquinolin-2(1H)-one inhibited proliferation in glioma cells with IC50 values indicating significant potency .

The biological activities of 6-amino-3,4-dihydroquinolin-2(1H)-one are attributed to its ability to interact with various biological targets. The presence of both amino and carbonyl functional groups facilitates hydrogen bonding and other interactions essential for binding to target proteins involved in cell signaling pathways related to growth and apoptosis.

Synthesis Methods

Synthesis of this compound can be achieved through several methods, one common approach being:

  • Starting with 1-methyl-6-nitro-3,4-dihydroquinolin-2-one.
  • Adding ammonium chloride and iron powder.
  • Heating under reflux for several hours.
  • Filtering and extracting the desired product.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 6-amino-3,4-dihydroquinolin-2(1H)-one derivatives?

  • Methodological Answer: A key approach involves the reduction of nitro precursors. For example, 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives are hydrogenated using Pd/C under H₂ in ethanol for 48 hours to yield 6-amino analogs. Post-reduction, purification via Biotage flash chromatography (5% NH₃/MeOH in CH₂Cl₂) ensures high purity (>95%) . Alternative methods include nucleophilic displacement of halogenated intermediates with amines (e.g., dimethylamine in acetonitrile with KI catalysis at 60°C) .

Q. How do reaction conditions influence the yield and purity of 6-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride?

  • Methodological Answer: Reaction time, solvent choice, and catalyst loading are critical. For instance, alkylation of 6-nitro precursors with (N,N-dimethylamino)ethyl chloride in DMF at room temperature for 48 hours achieves moderate yields (54%), while extended reaction times or elevated temperatures may degrade sensitive intermediates. Anhydrous solvents (e.g., THF under argon) and rigorous drying (Na₂SO₄) improve purity .

Q. What analytical techniques are essential for characterizing 6-amino-3,4-dihydroquinolin-2(1H)-one derivatives?

  • Methodological Answer:

  • ¹H NMR: Used to confirm substitution patterns (e.g., aromatic protons at δ 8.15–7.17 ppm for nitro intermediates ).
  • Mass Spectrometry (ESI): Validates molecular weight (e.g., [M + 1]⁺ peaks at 264.1 for dimethylamino derivatives ).
  • HPLC: Ensures >95% purity post-purification .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, amine substituents) impact the biological activity of 6-amino-3,4-dihydroquinolin-2(1H)-one analogs?

  • Methodological Answer: Modifying the amine side chain (e.g., dimethylamino vs. diethylamino groups) alters receptor binding kinetics. For example, compounds with a 3-carbon linker to a pyrrolidine moiety (e.g., 37 ) show enhanced solubility and CNS penetration compared to shorter chains. Biological assays (e.g., receptor binding or enzyme inhibition) are required to quantify these effects .

Q. What strategies resolve contradictions in biological data between similar 6-aminoquinolinone derivatives?

  • Methodological Answer:

  • Dose-Response Studies: Identify non-linear effects or off-target interactions.
  • Metabolic Stability Assays: Evaluate hepatic microsomal degradation to rule out pharmacokinetic variability.
  • Chiral Separation: Use SFC (Supercritical Fluid Chromatography) to isolate enantiomers, as racemic mixtures may mask efficacy or toxicity .

How are thiophene carboximidamide conjugates (e.g., compound 26**) synthesized from 6-amino-3,4-dihydroquinolin-2(1H)-one?**

  • Methodological Answer: React 6-amino derivatives with methylthioimidate hydroiodide in ethanol for 24 hours. Post-reaction, extract with ethyl acetate, wash with NaHCO₃, and purify via flash chromatography (56% yield). The thiophene moiety enhances π-π stacking in target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.